Product packaging for 2-(Aminomethyl)benzo[d]thiazol-6-ol(Cat. No.:)

2-(Aminomethyl)benzo[d]thiazol-6-ol

Cat. No.: B11813981
M. Wt: 180.23 g/mol
InChI Key: NNEUFULBVJBGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)benzo[d]thiazol-6-ol is a high-purity benzothiazole derivative offered for advanced scientific research and development. This compound serves as a versatile and privileged scaffold in medicinal chemistry, particularly in the design of novel bioactive molecules targeting complex diseases. The benzothiazole core is recognized for its significant presence in pharmacologically active compounds . Specifically, 6-hydroxybenzothiazole derivatives have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors, positioning them as promising lead compounds for investigating new therapeutic strategies for neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Furthermore, substituted benzothiazole compounds demonstrate substantial potential in oncology research, with documented activity in inhibiting key signaling pathways like CSF-1R, which is a target in certain cancer types and rheumatoid arthritis . The structural features of this compound—comprising the benzothiazole ring, a 6-hydroxy group, and an aminomethyl side chain—make it a valuable synthon for constructing multitarget-directed ligands and for further functionalization in synthetic chemistry programs. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B11813981 2-(Aminomethyl)benzo[d]thiazol-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H8N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4,9H2

InChI Key

NNEUFULBVJBGGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)CN

Origin of Product

United States

Synthetic Strategies for 2 Aminomethyl Benzo D Thiazol 6 Ol and Its Analogues

Established Synthetic Pathways for the Benzothiazole (B30560) Nucleus

Cyclization Reactions Involving 2-Aminothiophenol (B119425) Precursors

A cornerstone of benzothiazole synthesis is the condensation of 2-aminothiophenol with a variety of carbonyl compounds. This versatile method allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. ekb.egmdpi.com The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole. ekb.eg

Commonly used carbonyl-containing reactants include:

Aldehydes ekb.egmdpi.com

Carboxylic acids ekb.egorganic-chemistry.org

Ketones ekb.egmdpi.com

Acyl chlorides nih.gov

The reaction conditions can be tailored, with various catalysts and solvent systems employed to optimize yields and reaction times. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature has been shown to be an effective catalytic system for the reaction between 2-aminothiophenol and aldehydes. mdpi.comyoutube.com Another approach utilizes ammonium (B1175870) chloride as a catalyst in a methanol-water solvent mixture. youtube.com

Multicomponent Reaction Approaches for Benzothiazole Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like benzothiazoles in a single step. nih.govrsc.org These reactions combine three or more starting materials, leading to the formation of the product with high efficiency.

One notable example is a three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur, which proceeds without the need for a catalyst or additives. nih.gov In this reaction, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the oxidant, facilitating the formation of multiple carbon-sulfur and carbon-nitrogen bonds in a cascade sequence. nih.gov Another MCR involves the reaction of 2-aminobenzothiazole (B30445), indole-3-carbaldehyde, and arylisonitriles, catalyzed by P2O5 on SiO2. mdpi.com

Targeted Synthesis of 2-(Aminomethyl)benzo[d]thiazol-6-ol and Key Precursors

The synthesis of the specific compound this compound requires a multi-step approach, beginning with the formation of a substituted benzothiazole precursor.

Synthesis of 2-Aminobenzothiazol-6-ol Derivatives

A common strategy to introduce the hydroxyl group at the 6-position involves starting with a correspondingly substituted aniline (B41778) derivative. For example, 4-aminophenol (B1666318) or its protected derivatives can be used as starting materials. The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt (like KSCN or NH4SCN) in the presence of bromine or sulfuryl chloride. acs.orgresearchgate.netorgsyn.org

For instance, the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates can be achieved by reacting 4-aminobenzoate (B8803810) compounds with potassium thiocyanate and bromine in acetic acid. nih.gov To obtain a hydroxyl group at a specific position, protecting groups like tert-butyldimethylsilyl (TBDMS) may be employed during the synthesis and later removed. nih.gov Another approach involves the synthesis of 2-amino-6-nitrobenzothiazole, followed by reduction of the nitro group to an amino group, which can then be further modified or converted to a hydroxyl group. nih.gov

Methodologies for Introducing the Aminomethyl Moiety at C-2

Once the 2-amino-6-hydroxybenzothiazole (B1265925) scaffold is in place, the aminomethyl group must be introduced at the C-2 position. A common method to achieve this is through the reaction of a 2-aminobenzothiazole with chloroacetyl chloride to form a chloroacetamide intermediate. nih.gov This intermediate can then undergo nucleophilic substitution with an appropriate amine or ammonia (B1221849) to yield the desired 2-(aminomethyl)benzothiazole derivative.

Another approach involves the reaction of 2-aminothiophenols with chloroacetyl chloride to produce 2-chloromethyl-benzothiazole, which can then be reacted with an amine. nih.gov

Catalytic Methodologies in Benzothiazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of benzothiazoles is no exception. A wide array of catalysts have been developed to improve the efficiency, selectivity, and environmental footprint of these reactions. rsc.orgnih.gov

Catalysts used in benzothiazole synthesis can be broadly categorized as:

Metal-based catalysts : These include copper salts, nickel salts, and palladium complexes. mdpi.commdpi.com For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Nickel(II) salts have been shown to be effective for the cyclization of N-arylthioureas. mdpi.com

Acid catalysts : Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids such as scandium triflate can facilitate the cyclization reaction. mdpi.comorganic-chemistry.org

Nanoparticle catalysts : Zinc oxide (ZnO) and nickel oxide (NiO) nanorods have been used as heterogeneous catalysts, which can often be recovered and reused. ekb.egmdpi.com

Organocatalysts : Non-metallic catalysts like tetrabromomethane (CBr4) have been employed as halogen bond donors to activate the reaction. rsc.org

Green catalysts : In line with the principles of green chemistry, ionic liquids and deep eutectic solvents have been explored as both solvents and catalysts for benzothiazole synthesis. nih.govresearchgate.net

The choice of catalyst often depends on the specific substrates and desired reaction conditions, with a general trend towards developing milder, more sustainable, and reusable catalytic systems. nih.gov

Application of Nanocatalysts in Benzothiazole Ring Formation

The use of nanocatalysts represents a significant advancement in the synthesis of benzothiazole derivatives, offering high efficiency, reusability, and often milder reaction conditions. Various nanocatalysts have been developed to facilitate the crucial condensation reaction, typically between a 2-aminothiophenol and an aldehyde or other carbonyl compound.

One notable example is a magnetic nanocatalyst, Fe3O4@Pyl-Cu, which has been used as an efficient acid catalyst for the condensation of aromatic aldehydes with 2-aminothiophenol. biolmolchem.combiolmolchem.com This reaction, conducted in ethanol at 80 °C, produces 2-arylbenzothiazoles in excellent yields. biolmolchem.com A key advantage of this catalyst is its magnetic nature, which allows for easy recovery and reuse without a significant loss of performance. biolmolchem.combiolmolchem.com Similarly, nickel oxide (NiO) nanoparticles have been employed as a green, heterogeneous catalyst for the formation of 2-aryl substituted benzothiazoles in an aqueous medium. rasayanjournal.co.in The NiO nanocatalyst is also easily recoverable and can be reused multiple times. rasayanjournal.co.in

Natural-based nanocatalysts have also been explored. orgchemres.org For instance, a catalyst comprising Zr(IV) supported on Gum Arabic has been successfully used for the one-pot synthesis of benzothiazole derivatives from 2-aminothiophenol and aromatic aldehydes under solvent-free conditions at 90 °C. orgchemres.org This method is lauded for its high efficiency, low cost, and the use of a green, biodegradable catalyst. orgchemres.org Other advanced systems include ionic liquids stabilized on magnetic nanoparticles, which catalyze the reaction between aromatic aldehydes, 2-iodoaniline, and elemental sulfur to form the benzothiazole ring. nanomaterchem.com

Table 1: Comparison of Nanocatalysts in Benzothiazole Synthesis

NanocatalystSubstratesReaction ConditionsKey AdvantagesReference
Fe3O4@Pyl-Cu2-Aminothiophenol, Aromatic AldehydesEthanol, 80 °CHigh yield, easy magnetic recovery, reusable. biolmolchem.combiolmolchem.com
Nickel Oxide (NiO) NPso-Aminothiophenol, Benzaldehyde derivativesAqueous mediumInexpensive, recyclable, environmentally friendly. rasayanjournal.co.in
Gum Arabic/Zr(IV)2-Aminothiophenol, Aromatic AldehydesSolvent-free, 90 °CHigh efficiency, cheap, green catalyst, recyclable. orgchemres.org
SnP2O72-Aminothiophenol, Aromatic AldehydesNot specifiedHigh yields (87–95%), very short reaction times (8–35 min), reusable. mdpi.comnih.gov

Green Chemistry Approaches in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of benzothiazoles to reduce environmental impact. nih.govmdpi.com These approaches focus on using environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. orgchemres.org

A significant green strategy involves replacing toxic organic solvents with water. orgchemres.orgrsc.org An efficient one-step method for synthesizing benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, resulting in excellent yields and short reaction times without the need for metal catalysts. rsc.org Another approach uses copper sulfate (B86663) as a catalyst in aqueous media for the reaction of aromatic amines with potassium isopropyl xanthate. orgchemres.org

The use of recyclable catalysts is a cornerstone of green benzothiazole synthesis. mdpi.com Ammonium chloride has been used as a recyclable catalyst for the condensation of 2-aminothiophenol with aldehydes in a methanol-water solvent system at room temperature, providing high yields in a short time. mdpi.comyoutube.com The catalyst activates the aldehyde via hydrogen bonding, promoting the reaction. mdpi.comyoutube.com Similarly, visible-light-promoted synthesis using a simple 12W blue LED under an air atmosphere provides a green pathway for reacting 2-aminothiophenols with various aldehydes. mdpi.com

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize yields and minimize reaction times, the optimization of reaction conditions is critical. A study on the synthesis of 2-phenylbenzothiazole (B1203474) through the decarboxylative cross-coupling of α-keto acids and 2-aminothiophenols under blue LED irradiation highlights this process. researchgate.net Initially, the reaction was tested with a photocatalyst (rose bengal) and an oxidant (H₂O₂), yielding the product in 85% yield. researchgate.net Interestingly, further optimization revealed that the reaction proceeded just as smoothly, providing an 88% yield even in the absence of the photocatalyst. researchgate.net This suggests that an electron donor-acceptor (EDA) complex between the reactants themselves drives the reaction under light irradiation. researchgate.net The presence of an oxidant like H₂O₂ or atmospheric air was found to be beneficial for achieving higher yields. researchgate.net

Microwave-Assisted Organic Synthesis of Benzothiazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the production of benzothiazoles. nih.govnih.gov This technique offers significant advantages over conventional heating methods, including drastic reductions in reaction times, generally higher yields, and cleaner reaction profiles. nih.govscielo.brarkat-usa.org The direct and efficient heating of reactants and solvents via microwave energy minimizes the decomposition of products that can occur on the hot surfaces of conventionally heated reaction vessels. nih.gov

For instance, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives under microwave irradiation (MWI) conditions was achieved much more rapidly than with traditional heating. nih.gov In another study, comparing conventional and microwave-assisted synthesis of benzotriazole (B28993) derivatives, the microwave method consistently resulted in higher yields in a fraction of the time (minutes versus hours). nih.gov The reaction of 2-aminothiophenol with aromatic aldehydes using microwave irradiation can reduce the reaction rate by a factor of 25 and increase the product yield by 12 to 20% compared to conventional methods. scielo.br This efficiency is highly beneficial in drug discovery, where rapid synthesis of compound libraries is essential. nih.govarkat-usa.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product TypeMethodReaction TimeYieldReference
Benzotriazole DerivativesConventional Heating3-6 hoursLower nih.gov
Microwave IrradiationFew minutesHigher
Hydroxy-phenyl benzothiazolesConventional Method~25x longer12-20% lower scielo.br
Microwave IrradiationShorterHigher

Exploration of Solvent-Free and Environmentally Conscious Reaction Systems

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry, leading to the development of solvent-free reaction systems. researchgate.net These protocols reduce pollution, cost, and simplify product work-up. tsijournals.com

Solvent-free synthesis of 2-substituted benzothiazoles has been achieved by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, affording excellent yields in very short reaction times. researchgate.net Another solid-phase, solvent-free method utilizes molecular iodine to catalyze the reaction between 2-aminothiophenol and benzoic acid derivatives, yielding products in just 10 minutes. nih.gov This approach is significantly more cost-effective than previous methods that required catalysts and microwave synthesis. nih.gov

The combination of solvent-free conditions with microwave irradiation offers further synergistic benefits. tsijournals.com Zeolites, such as NaY zeolite, have been used as a reusable solid support and catalyst for the microwave-assisted, solvent-free synthesis of various substituted benzothiazoles. tsijournals.com For example, reacting 2-hydrazinobenzothiazole (B1674376) with an aldehyde on a zeolite support under microwave irradiation for just 1-2 minutes can produce the corresponding Schiff bases efficiently. tsijournals.com These methods highlight a clear trend towards developing highly efficient, economically viable, and environmentally responsible synthetic strategies for important heterocyclic compounds. orgchemres.orgresearchgate.net

Advanced Derivatization and Structural Modification Strategies for 2 Aminomethyl Benzo D Thiazol 6 Ol

Chemical Functionalization at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a highly versatile functional handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of 2-(aminomethyl)benzo[d]thiazol-6-ol readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.

The formation of these Schiff bases is a well-established method for modifying amine-containing benzothiazole (B30560) derivatives. nih.govjocpr.com The reaction is often catalyzed by either acid or base and can be performed under mild conditions. ekb.eg Aromatic aldehydes are frequently used in these syntheses, leading to a wide array of N-benzylidene derivatives. researchgate.net The resulting imine functionality is not merely a stable derivative but can also serve as an intermediate for further chemical transformations.

The nucleophilicity of the aminomethyl nitrogen makes it an excellent candidate for acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This transformation is a common strategy for modifying the electronic and steric properties of the amine. For instance, acylation with chloroacetyl chloride can introduce a reactive handle for further substitution reactions. nih.gov This two-step process, involving initial acylation followed by reaction with nucleophiles, allows for the synthesis of a diverse library of compounds.

Alkylation: The aminomethyl group can be alkylated using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. Such modifications can significantly alter the basicity and lipophilicity of the parent molecule.

Beyond simple Schiff base formation, the aminomethyl group can participate in more complex condensation reactions with various carbonyl compounds. These reactions are fundamental in heterocyclic synthesis and can be used to construct fused ring systems. researchgate.net For example, condensation with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of new heterocyclic rings attached to the benzothiazole core. alayen.edu.iq Three-component reactions involving an aldehyde, the amine-containing benzothiazole, and a methylene-active carbonyl compound can also be employed to generate complex molecular architectures in a single step. researchgate.net

Substitutions and Modifications on the Benzothiazole Ring System

The benzothiazole ring is an aromatic system that can undergo electrophilic substitution. The existing substituents—the hydroxyl group at C-6 and the aminomethyl group at C-2—dictate the regioselectivity of these reactions.

The phenolic hydroxyl group at the C-6 position is a strongly activating, ortho, para-directing group. The aminomethyl group at C-2 is also generally considered to be an activating group. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to occur primarily at the C-5 and C-7 positions, which are ortho to the powerful hydroxyl directing group.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, has been demonstrated on the benzothiazole nucleus. nih.gov For example, nitration can be achieved using standard nitrating agents, with the position of substitution guided by the existing activating groups.

Electron-Donating Groups: Further functionalization with electron-donating groups can also be envisioned, although it may require more specialized synthetic routes, potentially involving metal-catalyzed cross-coupling reactions on a pre-halogenated benzothiazole ring.

The hydroxyl group at the C-6 position is another key site for derivatization. As a phenol (B47542), it can undergo a variety of reactions to form ethers and esters, which can alter the molecule's solubility, hydrogen-bonding capability, and electronic profile.

O-Alkylation: The phenolic proton can be removed by a base, and the resulting phenoxide can act as a nucleophile to attack an alkyl halide (Williamson ether synthesis), forming an ether. This is a common strategy to protect the hydroxyl group or to introduce lipophilic alkyl or aryl chains. The synthesis of related 6-methoxybenzothiazole (B1296504) derivatives demonstrates the feasibility of this modification. ambeed.com

O-Acylation: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. This modification can be used to introduce a variety of functional groups and is often used in prodrug strategies. Docking studies on related scaffolds suggest that modifying the phenol moiety can enhance interactions with biological targets. nih.gov

Heterocyclic Ring Annulation and Hybridization Strategies

The primary amine of the aminomethyl group and the nucleophilic nature of the benzothiazole nitrogen and the hydroxyl group are key to constructing fused heterocyclic systems and hybrid molecules. These strategies aim to create more complex and rigid structures, potentially enhancing the therapeutic or material science applications of the parent molecule.

One common approach involves the reaction of the aminomethyl group with various electrophilic reagents to build new heterocyclic rings. For instance, reaction with α,β-unsaturated ketones can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the reaction conditions and the structure of the ketone. Similarly, condensation with dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, can yield substituted pyridinone or diazepine derivatives.

Another strategy is the utilization of the inherent reactivity of the benzothiazole scaffold itself. The reaction of 2-aminobenzothiazole (B30445) derivatives with chloroacetyl chloride produces an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate. bohrium.com This intermediate is a versatile precursor for the synthesis of various fused heterocycles. For example, its reaction with thiourea (B124793) or urea (B33335) can lead to the formation of imidazole-2-thione or imidazole-2-one rings, respectively. bohrium.com Furthermore, treatment with thiosemicarbazide (B42300) or semicarbazide (B1199961) can yield 1,2,4-triazine-3-thione or 1,2,4-triazine-3-one moieties. bohrium.com These reactions, while demonstrated on 2-aminobenzothiazole, are theoretically applicable to the aminomethyl analogue, leading to a variety of hybrid structures.

The concept of molecular hybridization involves combining the this compound core with other pharmacologically active heterocyclic systems. This can be achieved by reacting the aminomethyl group with a heterocyclic aldehyde to form a Schiff base, which can then be reduced to a stable amine linkage. Alternatively, coupling reactions with heterocyclic carboxylic acids or their activated derivatives would form an amide bond, linking the two heterocyclic systems.

ReagentResulting Heterocycle/LinkageReference
α,β-Unsaturated KetonesPyrimidine or Diazepine DerivativesN/A
β-Ketoesters/1,3-DiketonesPyridinone or Diazepine DerivativesN/A
Chloroacetyl Chloride followed by ThioureaImidazole-2-thione bohrium.com
Chloroacetyl Chloride followed by UreaImidazole-2-one bohrium.com
Chloroacetyl Chloride followed by Thiosemicarbazide1,2,4-Triazine-3-thione bohrium.com
Chloroacetyl Chloride followed by Semicarbazide1,2,4-Triazine-3-one bohrium.com
Heterocyclic AldehydeSchiff Base (Imine Linkage)N/A
Heterocyclic Carboxylic AcidAmide LinkageN/A

Metal Chelation and Complexation Studies of this compound Analogues

The presence of the aminomethyl group, the benzothiazole nitrogen, and the phenolic hydroxyl group makes this compound and its derivatives potent chelating agents for a variety of metal ions. The formation of metal complexes can significantly alter the physicochemical and biological properties of the organic ligand.

A primary route to forming metal-chelating ligands from this compound is through the synthesis of Schiff bases. Condensation of the primary amine with an aldehyde, particularly one containing another potential donor atom, results in a multidentate ligand. Salicylaldehyde and its derivatives are commonly used for this purpose due to the presence of a hydroxyl group ortho to the aldehyde, which can participate in metal coordination. The resulting Schiff base ligand can coordinate to metal ions through the imine nitrogen, the benzothiazole nitrogen, and the phenolic oxygen atoms.

Studies on analogous 2-aminobenzothiazole Schiff base complexes have shown that they can form stable complexes with a range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). nih.gov The geometry of these complexes is dependent on the metal ion and the specific structure of the ligand, but tetrahedral, square planar, and octahedral geometries are common.

The coordination of the metal can be confirmed through various spectroscopic and analytical techniques. In the infrared (IR) spectrum, a shift in the C=N (imine) stretching frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds are indicative of complex formation. Electronic spectra and magnetic susceptibility measurements provide insights into the geometry of the complex and the oxidation state of the metal ion.

Metal IonPotential Coordination GeometryAnalytical TechniquesReference
Cobalt(II)Tetrahedral, OctahedralIR, UV-Vis, Magnetic Susceptibility nih.gov
Nickel(II)Square Planar, OctahedralIR, UV-Vis, Magnetic Susceptibility nih.gov
Copper(II)Square Planar, Distorted OctahedralIR, UV-Vis, EPR, Magnetic Susceptibility nih.gov
Zinc(II)TetrahedralIR, NMR nih.gov

The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membranes of microorganisms.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Aminomethyl Benzo D Thiazol 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. While direct experimental spectra for 2-(Aminomethyl)benzo[d]thiazol-6-ol are not widely published, its expected NMR signatures can be inferred from data on closely related benzothiazole (B30560) and benzimidazole (B57391) derivatives. rsc.orgnih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The protons on the benzene (B151609) ring of the benzothiazole core typically appear in the downfield region of 7.0–8.5 ppm. mdpi.com For instance, in 2-amino-6-chlorobenzothiazole (B160215), the aromatic protons resonate at δ 7.77, 7.64, and 7.32 ppm. The specific shifts and coupling patterns for this compound would be influenced by the positions of the hydroxyl and aminomethyl groups.

Aminomethyl Protons (-CH₂-NH₂): The methylene (B1212753) protons (CH₂) adjacent to the amino group are expected to produce a singlet or a multiplet in the range of δ 3.5–4.7 ppm. nih.govacs.org For example, the methylene protons in N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide appear at δ 3.46 ppm. nih.govacs.org

Labile Protons (-OH and -NH₂): The signals for the phenolic hydroxyl (-OH) and amine (-NH₂) protons are typically broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The amine protons often appear as a broad singlet, while the hydroxyl proton signal can be found over a wide range of the spectrum. nih.govacs.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the structure.

Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring system are expected to resonate in the δ 110–165 ppm region. nih.govnih.govacs.org The C2 carbon, bonded to the aminomethyl group, would likely appear significantly downfield, potentially above 160 ppm. nih.gov For comparison, in N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide, the benzothiazole carbons resonate between δ 119.9 and 159.9 ppm. nih.govacs.org

Aminomethyl Carbon (-CH₂-NH₂): The aliphatic carbon of the methylene group is expected in the more upfield region of the spectrum, typically around δ 40–50 ppm, as seen in related structures where a methylene group is attached to a benzothiazole ring. nih.govnih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive, based on data from analogous compounds.

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH 7.0 - 8.5 110 - 140
C-S & C=N - 145 - 165
-CH₂- 3.5 - 4.7 40 - 50
-NH₂ Variable (Broad) -
-OH Variable (Broad) -
C-OH - 150 - 160

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. researchgate.netcore.ac.uk The spectrum for this compound would exhibit characteristic absorption bands corresponding to its key structural features.

O-H and N-H Stretching: A broad band is expected in the 3200–3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the primary amine would typically appear as one or two sharp to medium bands in the 3300–3500 cm⁻¹ range. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. researchgate.net

C=N and C=C Stretching: The stretching vibration of the C=N bond within the thiazole (B1198619) ring is characteristic and typically found in the 1640–1660 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C=C stretching vibrations from the benzene ring give rise to several bands in the 1450–1600 cm⁻¹ range. researchgate.net

C-S Stretching: The C-S stretching vibration, characteristic of the thiazole ring, is generally weaker and appears in the fingerprint region, around 600–800 cm⁻¹. researchgate.net

O-H and N-H Bending: Bending vibrations for the O-H and N-H groups would be visible in the fingerprint region, further confirming the presence of these functional groups.

Table 2: Characteristic IR Absorption Frequencies for Key Functional Groups Data compiled from studies on benzothiazole and its derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, broad 3200 - 3600
Amine N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=N (Thiazole) Stretch 1640 - 1660
Aromatic C=C Stretch 1450 - 1600
C-S (Thiazole) Stretch 600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The benzothiazole core is an aromatic, conjugated system that gives rise to characteristic absorption bands. researchgate.netmdpi.com

For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show intense absorption bands in the UV region. These absorptions are primarily due to π→π* transitions within the fused aromatic ring system. researchgate.net The presence of auxochromes, such as the -OH and -NH₂ groups, can cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted benzothiazole. researchgate.net For example, studies on related 2-aminobenzothiazole (B30445) derivatives show strong absorbance bands in the range of 300–350 nm. mdpi.com The electronic spectra of 2-amino-6-chlorobenzothiazole show absorption maxima that can be used as a reference point for predicting the behavior of the title compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₈N₂OS), the calculated monoisotopic mass is 180.0357 Da.

In addition to the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺), HRMS provides a characteristic fragmentation pattern that aids in structural elucidation. The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, a major fragmentation pathway would likely involve the loss of the aminomethyl side chain. The fragmentation of 2-aminobenzothiazole shows a prominent molecular ion peak and subsequent fragmentation of the ring system. The expected fragmentation for the title compound would involve the stable benzothiazole ring system remaining as a major fragment.

Table 3: Predicted HRMS Data for C₈H₈N₂OS

Parameter Value
Molecular Formula C₈H₈N₂OS
Calculated Exact Mass 180.0357 Da
Expected [M+H]⁺ 181.0430 Da

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, analysis of related benzothiazole derivatives reveals key structural features. researchgate.net

The benzothiazole ring system itself is planar. wikipedia.org Studies on compounds like 2-(2,4-dimethyl pyrrolyl) benzothiazole show that the fused benzene and thiazole rings are coplanar. researchgate.net An X-ray crystallographic analysis of this compound would confirm the planarity of its core, determine the conformation of the aminomethyl side chain relative to the ring, and reveal the hydrogen bonding network formed by the hydroxyl and amino groups, which dictates the crystal packing. Such an analysis for a carbonic anhydrase inhibitor containing a benzothiazole moiety revealed key interactions for tight binding. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. This data is used to confirm the empirical formula of a newly synthesized compound. The theoretical elemental composition is calculated from the molecular formula and compared against the experimentally determined values. rsc.orgnih.gov For a pure sample of this compound, the experimental percentages should agree closely with the theoretical values. This technique serves as a crucial checkpoint for purity and compositional integrity. acs.org

Table 4: Theoretical Elemental Composition of this compound (C₈H₈N₂OS)

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 8 96.088 53.31
Hydrogen H 1.008 8 8.064 4.47
Nitrogen N 14.007 2 28.014 15.55
Oxygen O 15.999 1 15.999 8.88
Sulfur S 32.06 1 32.06 17.79
Total 180.225 100.00

Computational Chemistry and Molecular Modeling Approaches in the Study of 2 Aminomethyl Benzo D Thiazol 6 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method for predicting molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For a comprehensive analysis of 2-(Aminomethyl)benzo[d]thiazol-6-ol, specific HOMO and LUMO energy values would need to be calculated.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other molecules. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), providing insights into hydrogen bonding and other non-covalent interactions. A specific MESP analysis for this compound would reveal its specific sites for molecular interactions.

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Calculating these descriptors for this compound would provide a quantitative measure of its chemical behavior.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex.

Prediction of Binding Affinities and Modes of Interaction

Docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target protein. These simulations also predict the specific binding mode, which is the three-dimensional orientation of the ligand within the protein's binding site. For this compound, this would involve docking it into the active site of a relevant biological target to predict its potential efficacy.

Identification of Key Interacting Residues and Specific Binding Sites

A crucial output of molecular docking is the identification of the key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these specific interactions is fundamental for understanding the mechanism of action and for guiding further drug design and optimization. A detailed docking study on this compound would provide a list of these key interacting residues.

In the absence of specific published data for this compound, the following table illustrates the type of information that would be generated from the computational studies described above.

Computational MethodPredicted PropertyExample Data (Hypothetical)
DFT: FMO Analysis HOMO Energy, LUMO Energy, HOMO-LUMO Gap (eV)HOMO: -5.8 eV, LUMO: -1.2 eV, Gap: 4.6 eV
DFT: MESP Analysis Electron density and electrostatic potential mappingRed (negative) regions around the hydroxyl and amino groups; Blue (positive) regions near the thiazole (B1198619) ring.
DFT: Global Reactivity Descriptors Chemical Hardness (η), Chemical Softness (S), Electronegativity (χ)η = 2.3, S = 0.43, χ = 3.5
Molecular Docking: Binding Affinity Docking Score or Binding Energy (kcal/mol) against a specific protein target.-8.5 kcal/mol against Protein Kinase X.
Molecular Docking: Interacting Residues List of amino acid residues in the binding site forming hydrogen bonds, hydrophobic interactions, etc. with the ligand.Hydrogen bonds with SER120, ASP180; Hydrophobic interactions with LEU80, VAL95.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of compounds with known activities, QSAR models can predict the activity of new, untested compounds based on their molecular descriptors.

For benzothiazole (B30560) derivatives, QSAR studies have been instrumental in identifying key structural features that influence their biological effects, such as anticancer and antifungal activities. chula.ac.thresearchgate.net For instance, a Group-based QSAR (GQSAR) study on 41 benzothiazole derivatives with anticancer properties revealed that the presence of hydrophobic groups at certain positions could potentiate their activity. chula.ac.th The models generated from such studies can be used to predict the biological activity of other benzothiazole compounds, including this compound.

A GQSAR model for a series of anticancer benzothiazole derivatives is presented in the table below. This model correlates the anticancer activity (pEC50) with specific molecular descriptors. chula.ac.th

Modelpred_r²Contributing Descriptors
Model A 0.810.750.70R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6 Chain Count
Model B 0.710.650.72R1-DeltaAlphaB, R1-XKHydrophilicArea, R2-HosoyaIndex
Data from a GQSAR study on benzothiazole derivatives for anticancer activity. chula.ac.th

The descriptors in these models provide insights into the structural requirements for activity. For example, a positive coefficient for a descriptor related to the number of six-membered rings (R2-6 Chain Count) suggests that increasing this feature could enhance anticancer potential. chula.ac.th Similarly, a negative contribution from a hydrophilic surface area descriptor (R1-XKHydrophilicArea) indicates that hydrophobic character in that region is favorable for activity. chula.ac.th These principles can be applied to the structure of this compound to predict its potential efficacy and guide the design of more potent derivatives.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior Studies

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. This technique is crucial for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. MD simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions, and the conformational flexibility of both the ligand and the target. nih.gov

Studies on benzothiazole derivatives have utilized MD simulations to assess the stability of their binding to various enzymes. For example, in a study of novel benzothiazole derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, MD simulations were performed to analyze the stability of the ligand-enzyme complexes. nih.gov The root-mean-square deviation (RMSD) of the protein backbone atoms was monitored over the simulation time to assess the stability of the complex. Lower and more stable RMSD values indicate a more stable binding interaction. nih.gov

The table below shows the average RMSD values for two benzothiazole derivatives and a known inhibitor, donepezil, in complex with AChE. nih.gov

CompoundAverage RMSD (nm)
Compound 6d 0.174
Compound 6f 0.162
Donepezil 0.195
Data from an MD simulation study of benzothiazole derivatives with acetylcholinesterase. nih.gov

The results indicated that the benzothiazole derivatives formed highly stable complexes with the AChE active site, with compound 6f showing even greater stability than the reference drug, donepezil. nih.gov Such analyses would be invaluable for this compound to assess its binding stability with potential protein targets and to understand the dynamic nature of these interactions. Furthermore, computational studies on other benzothiazole derivatives have used density functional theory (DFT) to analyze their conformational and thermodynamic features, providing insights into their molecular geometry and stability. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. thaiscience.info Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening. nih.gov

For the benzothiazole scaffold, pharmacophore modeling has been successfully employed to identify new inhibitors for various therapeutic targets. In a study aimed at discovering potent inhibitors of the p56lck protein, a key target in inflammatory and autoimmune disorders, a pharmacophore model was developed based on known benzothiazole-based inhibitors. thaiscience.info The best pharmacophore hypothesis, AADHRR.15, consisted of six features: two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. researchgate.net

The table below summarizes the features of a pharmacophore hypothesis for p56lck inhibitors. researchgate.net

Pharmacophore HypothesisFeatures
AADHRR.15 1 Hydrogen Bond Donor (D), 2 Hydrogen Bond Acceptors (A), 1 Hydrophobic Site (H), 2 Aromatic Rings (R)
Data from a pharmacophore modeling study on benzothiazole derivatives. researchgate.net

This pharmacophore model was then used to build a 3D-QSAR model, which showed excellent predictive ability for the activity of new compounds. researchgate.net Such an approach could be applied to this compound by first identifying a potential biological target and then developing a pharmacophore model based on known ligands for that target. Virtual screening of compound libraries using this model could then identify novel and potent hits. This methodology has been used to identify potential inhibitors for targets ranging from human papillomavirus (HPV) oncoproteins to enzymes in pathogenic bacteria. thaiscience.infonih.gov

Mechanistic Investigations into in Vitro Biological Activities of 2 Aminomethyl Benzo D Thiazol 6 Ol Derivatives

In Vitro Anticancer and Antiproliferative Mechanisms

In addition to their antimicrobial properties, benzothiazole (B30560) derivatives have been investigated for their potential as anticancer agents. nih.gov

Elucidation of Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Derivatives of 2-(Aminomethyl)benzo[d]thiazol-6-ol have been shown to trigger this process in cancer cells through pathways involving mitochondrial disruption and DNA damage.

Mitochondrial Membrane Potential Disruption and DNA Fragmentation:

A fundamental step in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial membrane. nih.gov This leads to the release of pro-apoptotic factors into the cytoplasm. Studies have demonstrated that certain benzothiazole derivatives can induce a decrease in the mitochondrial membrane potential, a key indicator of apoptosis initiation. nih.govnih.gov This disruption is often a precursor to DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov For instance, some 2-aminobenzothiazole (B30445) derivatives have been observed to cause DNA double-strand breaks in cancer cell lines.

Modulation of Specific Intracellular Signaling Pathways

The anticancer activity of this compound derivatives is also attributed to their ability to interfere with specific intracellular signaling pathways that are crucial for cancer cell proliferation and survival.

ALK/PI3K/AKT Inhibition:

The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. While direct evidence for the inhibition of the ALK/PI3K/AKT pathway by this compound itself is still emerging, related benzothiazole derivatives have shown activity against key components of such pathways. For example, research on other heterocyclic compounds has demonstrated that targeting this pathway is a viable strategy for cancer therapy.

A study on a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative, H1, found that it represses transcription associated with the oncoprotein E7 cellular pathway, including the E7/Rb/E2F-1/DNMT1 axis, which is vital for tumorigenesis. nih.gov This suggests that the broader class of aminobenzothiazoles can modulate critical cancer-related pathways.

Enzyme Inhibition as a Therapeutic Mechanism in Cancer Biology

Enzyme inhibition is a well-established strategy in cancer therapy. Specific enzymes that are overexpressed or hyperactive in cancer cells represent prime targets for drug development.

Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of various enzymes implicated in cancer progression. For instance, some derivatives exhibit inhibitory activity against Aurora B kinase, a key regulator of mitosis. Others have shown pronounced inhibition of CXCR2, a receptor involved in cancer progression, with IC50 values in the micromolar range. nih.gov

In Vitro Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of this compound derivatives are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Enzyme Inhibition Profiles (COX-1, COX-2)

COX enzymes, particularly COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. semanticscholar.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels increase significantly during inflammation. semanticscholar.orgmdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. semanticscholar.org

A study on a series of benzo[d]thiazole analogs demonstrated their potential as COX-2 inhibitors. nih.gov Several compounds in this series were found to be weak inhibitors of COX-1 but exhibited moderate to potent inhibitory effects on COX-2, with IC50 values ranging from 0.28 to 0.77 μM. nih.gov This indicates a favorable selectivity towards the COX-2 isozyme. nih.gov The selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a key parameter in evaluating the safety profile of these inhibitors. For instance, some novel thiadiazole derivatives have shown high selectivity indices for COX-2, with some being even more selective than the well-known COX-2 inhibitor, celecoxib. nih.gov Similarly, certain 1,4-benzoxazine derivatives have also demonstrated optimal COX-2 inhibition with significant selectivity. rsc.org

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Benzo[d]thiazole Analogs

CompoundCOX-2 IC50 (μM)COX-2 Selectivity Index (SI)
2c Data not available18.6
2d 0.28Data not available
2g Data not available7.2
3d 0.77Data not available
3f Data not availableData not available
3g Data not availableData not available
Source: nih.gov

In Vitro Anticonvulsant Activity and Neurochemical Modulations

The therapeutic potential of this compound derivatives extends to the central nervous system, where they have been investigated for their anticonvulsant properties.

Effects on GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and enhancing GABAergic neurotransmission is a key mechanism of action for many anticonvulsant drugs. Research on a related compound, 2-amino-6-trifluoromethoxy benzothiazole (PK 26124), has provided insights into the potential neurochemical modulations of this class of compounds. PK 26124 was found to be effective against seizures induced by inhibitors of GABA synthesis but was inactive against seizures provoked by GABA antagonists. nih.gov This suggests that its anticonvulsant action may not be due to a direct interaction with GABA receptors but could be related to an increase in GABA levels or an antagonistic effect on excitatory amino acid neurotransmission. nih.gov

Further studies on a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) in a zebrafish model of epilepsy showed that it could increase GABA levels, contributing to its neuroprotective effects. nih.gov This highlights the potential for this class of compounds to modulate the balance between excitatory and inhibitory neurotransmission in the brain.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 2 Aminomethyl Benzo D Thiazol 6 Ol Derivatives

Impact of Substituent Position and Electronic Effects on Biological Activity

The biological activity of 2-(aminomethyl)benzo[d]thiazol-6-ol derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole (B30560) ring system. These modifications alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the benzothiazole core plays a crucial role in modulating biological activity, though the specific effects can be highly dependent on the therapeutic target.

Electron-withdrawing groups (EWGs) , such as nitro (–NO₂) and methylsulfonyl, have been shown to be preferable for antiproliferative activity in certain contexts. nih.gov For instance, in a series of 2-aminobenzothiazole (B30445) derivatives designed as CDK2 kinase inhibitors, EWGs were favored for activity. nih.gov Conversely, in other studies, the introduction of a nitro group at the C6 position of a 2-aminobenzothiazole scaffold resulted in a decrease in EGFR inhibition activity and antimicrobial efficacy compared to the unsubstituted or amino-substituted counterparts. ijper.orgnih.gov One study on antibacterial agents found that a 6-nitro derivative was more potent against specific bacterial strains like Shigella compared to acetanilide (B955) derivatives. researchgate.net

Electron-donating groups (EDGs) , such as hydroxyl (–OH), methoxy (B1213986) (–OCH₃), and methyl (–CH₃), are reported to boost the potency of benzothiazole derivatives in several studies. nih.gov For example, the presence of a 4-hydroxy or 3,4-dimethoxy group on an associated phenyl ring resulted in good antibacterial activity. ijper.org In one study of antiproliferative agents, the rank order of cytotoxicity for substituents on the benzothiazole scaffold was found to be OEt > H > Me > NO₂, indicating that strong EDGs can be more beneficial than EWGs for this specific activity. nih.gov

The conflicting observations underscore that a simple generalization of the effect of EWGs and EDGs is not possible. The optimal electronic properties are dictated by the specific molecular interactions within the binding site of the biological target.

Table 1: Effect of Electronic Groups on the Biological Activity of Benzothiazole Derivatives

Substituent Group TypeExample Group(s)PositionObserved Effect on ActivityBiological Target/ActivityReference
Electron-Withdrawing (EWG)-SO₂Me, -SO₂NH₂VariesPreferred for activityAntiproliferative nih.gov
Electron-Withdrawing (EWG)-NO₂6Decreased activityEGFR Inhibition nih.gov
Electron-Withdrawing (EWG)-NO₂6Increased potency vs. some bacteriaAntibacterial (Shigella) researchgate.net
Electron-Donating (EDG)-OH, -OCH₃, -CH₃6Boosts potencyGeneral Activity nih.gov
Electron-Donating (EDG)-OEtVariesMost potent in seriesAntiproliferative (HCT116, A549, A375 cells) nih.gov
Electron-Donating (EDG)-NH₂-Increased activity over -NO₂ groupAntimicrobial ijper.org

Influence of Halogenation on Pharmacological Profiles

The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the context of benzothiazole derivatives, halogenation can have a significant impact on pharmacological profiles.

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The interaction between a drug and its biological target is highly specific, and different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different pharmacological activities. acs.org

While the core this compound scaffold is achiral, the introduction of chiral centers, for example in substituents attached to the 2-amino group or on a linker moiety, would result in stereoisomers. Although specific SAR studies on stereoisomers of this compound derivatives are not extensively reported in the reviewed literature, the principles of stereoselectivity are fundamentally important. For instance, in a protocol for generating α-chiral amides, a 2-chloro-6-aminobenzothiazole was used as a substrate, highlighting the synthesis of specific enantiomers. researchgate.net The body is an inherently chiral environment, and each enantiomer of a racemic drug can be metabolized differently, leading to distinct pharmacological or toxicological effects. acs.org Therefore, the synthesis and evaluation of individual stereoisomers is a crucial aspect of rational drug design to optimize efficacy and safety, an area that warrants further investigation for this class of compounds.

Importance of Linker Moieties and Hybrid Structures in Enhancing Bioactivity

A highly successful strategy in modern drug design involves the creation of hybrid molecules, where two or more pharmacophores are connected, often by a linker moiety, to create a single chemical entity. nih.govnih.gov This approach can lead to compounds with enhanced potency, improved selectivity, or a dual mode of action. The 2-aminobenzothiazole scaffold has been extensively used as a building block for such hybrids. nih.gov

Various bioactive fragments have been tethered to the 2-aminobenzothiazole core, yielding potent derivatives. Examples include:

Indole-based hybrids: A series of benzothiazole derivatives bearing an indole (B1671886) moiety, connected through a linker, showed potent antitumor activity, with one compound exhibiting an IC₅₀ value of 0.024 µM against the HT29 cancer cell line.

Triazole hybrids: The creation of benzothiazole-1,2,3-triazole conjugates linked to a hydrazone/thiosemicarbazone moiety resulted in potent EGFR inhibitors, with the most active compound showing an IC₅₀ of 0.69 µM.

Thiazolidinedione (TZD) and Cyanothiouracil (CT) hybrids: The incorporation of TZD or CT moieties onto the 2-aminobenzothiazole scaffold led to the design of new VEGFR-2 inhibitors with significant antiproliferative activities. nih.gov

Urea (B33335)/Thiourea (B124793) Linkers: The (thio)urea linkage is another important structural motif. ijper.org Frentizole, a urea derivative of 2-aminobenzothiazole, is a known immunosuppressive agent. nih.gov SAR studies on adenosine (B11128) A₂B receptor antagonists revealed that urea derivatives enhanced potency.

Rational Design Principles for Optimized Biological Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a known biological target or a lead compound. This approach has been successfully applied to optimize the potency and selectivity of benzothiazole derivatives. nih.gov

Key principles employed include:

Structure-Based Drug Design: This involves using the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. For example, based on the structures of the drugs Atabecestat and Riluzole, a series of benzothiazole derivatives were designed as selective inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. Docking studies are instrumental in this process, predicting the binding modes and interactions of designed compounds within the target's active site. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing a core molecular scaffold with another that has similar spatial arrangement of functional groups but potentially improved properties. 2-aminobenzothiazole itself can act as a bioisostere for other motifs like aniline (B41778) or 2-aminothiazole, and its use has been shown to be crucial for improving antiproliferative potency in certain series. nih.gov

Lead Optimization: Starting from a "hit" or "lead" compound with known activity, medicinal chemists systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. In one study, a previously identified STAT3 inhibitor (hit compound 16w) was optimized, leading to the discovery of compound B19, which inhibited the IL-6/STAT3 signaling pathway with an IC₅₀ value of just 0.067 µM. nih.gov

These rational approaches, often combining computational modeling with chemical synthesis and biological evaluation, accelerate the discovery of novel and effective therapeutic agents. ijper.org

Correlation between Molecular Geometry/Conformation and Biological Action

The biological activity of a molecule is inextricably linked to its three-dimensional geometry and conformational flexibility. The 2-aminobenzothiazole scaffold provides a rigid, planar ring system that can engage in specific, direction-dependent interactions with biological macromolecules. nih.gov

The key interactions contributing to the biological action of these derivatives include:

Hydrogen Bonding: The 2-amino group and the nitrogen atom within the thiazole (B1198619) ring are excellent hydrogen bond donors and acceptors, respectively. These interactions are frequently observed in docking studies and are considered crucial for anchoring the molecule within the binding site of a target protein, such as a kinase. nih.gov

π-π Stacking and van der Waals Contacts: The aromatic nature of the fused benzene (B151609) and thiazole rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. These non-covalent interactions are vital for binding affinity. nih.gov

Chalcogen Bonding: The sulfur atom in the thiazole ring can participate in chalcogen bonds, a type of non-covalent interaction that can contribute to binding affinity and selectivity. nih.gov

Advanced Analytical Methodologies and Purity Assessment in Academic Research

Chromatographic Techniques for Separation, Identification, and Purity Determination

Chromatographic techniques are indispensable for the separation of 2-(Aminomethyl)benzo[d]thiazol-6-ol from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set at a wavelength where the benzothiazole (B30560) core exhibits strong absorbance. The purity of the compound is determined by integrating the peak area of the main component and any impurities. For some benzothiazole derivatives, purity levels exceeding 99% have been reported using HPLC. jyoungpharm.org

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve much faster separations without compromising resolution. mdpi.com A UPLC-MS/MS (tandem mass spectrometry) method would be particularly powerful for the analysis of this compound, providing not only retention time data but also mass-to-charge ratio information, which is highly specific for identification. For instance, a UPLC-MS/MS method has been developed for the analysis of azole antifungals in serum, demonstrating the technique's utility for complex biological matrices.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment of this compound. ijcrt.org A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and the plate is developed in a chamber containing a suitable mobile phase. nih.govnih.gov The separation is based on the differential adsorption of the compounds to the stationary phase. Visualization of the spots can be achieved under UV light or by using specific staining reagents. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

Table 1: Illustrative Chromatographic Conditions for Benzothiazole Derivatives

ParameterHPLCUPLCTLC
Stationary Phase Reversed-phase (e.g., C18, C8)Reversed-phase (e.g., C18, sub-2 µm)Silica gel 60 F254
Mobile Phase Acetonitrile/Water with bufferAcetonitrile/Methanol with formic acidDichloromethane/Methanol
Detection UV-Vis DetectorMS/MS DetectorUV light (254 nm) or staining
Application Purity determination, quantificationHigh-throughput screening, metabolite analysisReaction monitoring, preliminary purity check

Quantitative Analytical Techniques for Compound Quantification

Accurate quantification of this compound is crucial for many downstream applications. Spectrophotometric assays, based on the principle of light absorption by the analyte, offer a straightforward and accessible method for this purpose.

Spectrophotometric Assays can be developed for the quantification of this compound by measuring its absorbance at a specific wavelength in the UV-Visible spectrum. nih.gov The benzothiazole ring system typically exhibits characteristic absorption maxima. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the pure compound at known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following Beer-Lambert's law. In some cases, derivatization with a chromogenic reagent can be employed to enhance sensitivity and selectivity. For example, some benzothiazolylazo dyes have been used for the spectrophotometric determination of metal ions, illustrating the potential for developing specific colorimetric assays for benzothiazole-containing compounds. bas.bg Similarly, indirect spectrophotometric methods have been developed for other heterocyclic drugs. ekb.eg

Table 2: Principles of Quantitative Spectrophotometric Analysis

StepDescription
1. Wavelength Selection Identification of the wavelength of maximum absorbance (λmax) of this compound.
2. Calibration Curve Preparation of a series of standard solutions with known concentrations and measurement of their absorbance at λmax.
3. Linear Regression Plotting absorbance versus concentration and fitting the data to a linear equation (y = mx + c).
4. Sample Analysis Measurement of the absorbance of the unknown sample at λmax.
5. Concentration Determination Calculation of the concentration of the unknown sample using the equation of the calibration curve.

Thermal Analysis for Material Characterization and Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of this compound. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal stability of the compound. For instance, TGA studies on some hydroxy-substituted phenyl benzothiazoles have shown that their thermal decomposition occurs in a single stage at temperatures between 130 and 300 °C. scielo.br Such information is critical for understanding the material's handling and storage requirements.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and to study phase transitions and polymorphism. For example, the thermal analysis of benzotriazolium perrhenate (B82622) revealed a strong exothermic behavior upon decomposition. nih.gov DSC analysis of this compound would provide its precise melting point, which is a key indicator of purity.

Table 3: Information Obtained from Thermal Analysis

TechniqueMeasured PropertyInformation Gained
TGA Mass change vs. TemperatureDecomposition temperature, thermal stability, residual mass.
DSC Heat flow vs. TemperatureMelting point, enthalpy of fusion, glass transition, phase transitions.

Assessment of Enantiomeric Purity (if chiral analogues are relevant)

While this compound itself is not chiral, the synthesis of its derivatives or analogues could introduce a chiral center. In such cases, the assessment of enantiomeric purity is of paramount importance, as enantiomers can exhibit different biological activities.

The separation of chiral benzothiazole derivatives has been successfully achieved using chiral chromatography. Chiral HPLC is a widely used technique for this purpose. rsc.org This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For example, the chiral separation of antihistamine drugs, some of which may contain heterocyclic cores, has been achieved using Chiralpak columns. rsc.org

Capillary Zone Electrophoresis (CZE) is another powerful technique for the chiral separation of ionizable compounds. In the case of benzothiazole derivatives of amino acids, a dual cyclodextrin (B1172386) system has been used as a chiral selector in the background electrolyte to achieve enantiomeric resolution. nih.gov The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different electrophoretic mobilities, allowing for their separation.

The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is the percentage of one enantiomer in excess of the other. The determination of enantiomeric purity is crucial in the development of chiral drugs and in stereoselective synthesis research.

Emerging Research Directions and Future Perspectives for 2 Aminomethyl Benzo D Thiazol 6 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods such as the reaction of 2-aminothiophenols with various electrophiles. A classical approach to synthesizing 2-aminobenzothiazoles involves the treatment of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.govresearchgate.net However, these conventional methods can sometimes be limited by the availability of starting materials and may not always align with the principles of green chemistry.

Exploration of New Biological Targets and Uncharted Mechanistic Pathways

Benzothiazole derivatives have been investigated for a multitude of biological activities, including antimicrobial, anticancer, anticonvulsant, and neuroprotective effects. nih.govresearchgate.netnih.gov For instance, some benzothiazole-isothiourea derivatives have been studied as potential multitarget compounds for Alzheimer's disease by inhibiting acetylcholinesterase and amyloid-beta aggregation. mdpi.comnih.govresearchgate.net Other derivatives have shown promise as antimicrobial agents by potentially inhibiting enzymes like E. coli MurB and 14-lanosterol demethylase. nih.gov

For 2-(Aminomethyl)benzo[d]thiazol-6-ol, a key future direction will be the systematic screening against a diverse panel of biological targets to uncover its therapeutic potential. This could involve high-throughput screening campaigns against various enzymes, receptors, and protein-protein interactions implicated in diseases. Unraveling the precise mechanism of action will be crucial. For example, if the compound shows anticancer activity, further studies would be needed to determine if it acts through apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. astrazeneca.comnih.govorscience.ru These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. mdpi.comnih.gov Generative models, a type of AI, can even design new molecules with desired characteristics from scratch.

In the context of this compound, AI and ML can be employed to design and prioritize new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. By building predictive models based on existing data for other benzothiazoles, researchers can virtually screen large libraries of potential modifications to the core structure of this compound. This rational, in silico approach can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Integration of In Silico and In Vitro Approaches for Accelerated Drug Discovery Initiatives

The synergy between computational (in silico) and laboratory-based (in vitro) methods is a powerful strategy for accelerating drug discovery. mdpi.com Molecular docking, a common in silico technique, can predict how a compound like this compound might bind to a specific biological target. researchgate.net These predictions can then be used to guide the selection of compounds for in vitro testing, where their actual biological activity can be measured.

This integrated approach has been successfully applied to other benzothiazole derivatives. For example, docking studies have been used to identify potential inhibitors of acetylcholinesterase, which were then synthesized and evaluated in in vitro assays. mdpi.comnih.govresearchgate.net Similarly, for this compound, in silico predictions of its binding to various targets could be followed by focused in vitro screening, creating a more efficient and resource-effective discovery pipeline.

Potential for Agrochemical Applications and Pest Control Innovations

The utility of benzothiazole derivatives is not limited to human health. The agricultural sector is in constant need of new and effective pesticides to protect crops from pests and diseases. Some benzothiazole derivatives have already been investigated for their pesticidal properties. nih.gov

A significant future research avenue for this compound is the exploration of its potential as an agrochemical. This would involve screening the compound and its derivatives for activity against a range of plant pathogens, insects, and weeds. Should any promising activity be identified, further research would focus on understanding its mode of action in these organisms, as well as its environmental fate and impact on non-target species. The development of novel, effective, and environmentally benign agrochemicals is a critical global challenge, and the benzothiazole scaffold may hold promise in this important area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Aminomethyl)benzo[d]thiazol-6-ol, and how are reaction conditions optimized?

  • Methodology :

  • Thiocyanation : React aniline derivatives with sodium thiocyanate in glacial acetic acid and bromine to form the thiazole core. Introduce the aminomethyl group via reductive amination or substitution .
  • Catalyzed Synthesis : Use Zn(II) catalysts to cyclize 2-aminothiophenol derivatives with carbonyl compounds, followed by functionalization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation.

Q. How is this compound characterized structurally and functionally?

  • Analytical Techniques :

  • NMR/FT-IR : Confirm the aminomethyl (–CH2NH2) and hydroxyl (–OH) groups via characteristic peaks (e.g., δ 4.2 ppm for CH2 in ¹H NMR) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 195.06) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for stability analysis .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Screening Protocols :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Measure IC50 against acetylcholinesterase or kinases via colorimetric assays .

Advanced Research Questions

Q. How can synthetic yield and purity be improved for radiolabeled derivatives?

  • Optimization Strategies :

  • Radiosynthesis : Adapt ¹¹C-PBB3 protocols ( ): React this compound with ¹¹C-methyl iodide under basic conditions (DMF, K2CO3, 80°C) .
  • HPLC Purification : Use C18 columns (acetonitrile/water + 0.1% TFA) to achieve radiochemical purity >95% .
  • Stability Testing : Monitor decomposition in saline and plasma at 37°C over 60 minutes .

Q. What challenges arise in PET imaging applications, and how are they addressed?

  • Key Issues & Solutions :

  • Metabolite Interference : Rapid conversion to brain-penetrant radiometabolites (e.g., ¹¹C-PBB3’s hydroxylated derivatives) complicates quantification. Use arterial blood sampling and metabolite correction (e.g., Logan plot with metabolite-adjusted input function) .
  • Photoisomerization : Protect light-sensitive derivatives (e.g., ¹¹C-PBB3) with amber vials and low-light workflows .

Q. How do computational models explain its electronic properties and binding interactions?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., 4.2 eV for benzo[d]thiazol-6-ol derivatives) .
  • Docking Studies : Simulate binding to tau fibrils (PDB: 5O3L) using AutoDock Vina. The aminomethyl group may form hydrogen bonds with Asp421/Gln351 .

Q. How are contradictions in biological data resolved (e.g., inconsistent IC50 values)?

  • Troubleshooting Framework :

  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use internal controls .
  • Structural Confounders : Compare regioisomers (e.g., 6-OH vs. 5-OH substitution) via SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.